(2E)-3-phenyl-N-(quinolin-8-yl)prop-2-enamide

Catalog No.
S16011386
CAS No.
M.F
C18H14N2O
M. Wt
274.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-3-phenyl-N-(quinolin-8-yl)prop-2-enamide

Product Name

(2E)-3-phenyl-N-(quinolin-8-yl)prop-2-enamide

IUPAC Name

(E)-3-phenyl-N-quinolin-8-ylprop-2-enamide

Molecular Formula

C18H14N2O

Molecular Weight

274.3 g/mol

InChI

InChI=1S/C18H14N2O/c21-17(12-11-14-6-2-1-3-7-14)20-16-10-4-8-15-9-5-13-19-18(15)16/h1-13H,(H,20,21)/b12-11+

InChI Key

CTPSLLCFINSULA-VAWYXSNFSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC3=C2N=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC3=C2N=CC=C3

(2E)-3-phenyl-N-(quinolin-8-yl)prop-2-enamide, also known by its CAS number 1351067-18-9, is an organic compound with the molecular formula C18H14N2OC_{18}H_{14}N_{2}O and a molecular weight of 274.32 g/mol. This compound features a phenyl group attached to a prop-2-enamide structure, which is further linked to a quinolin-8-yl moiety. The structural arrangement contributes to its unique chemical properties and potential biological activities. The compound is characterized by its conjugated system, which may enhance its reactivity and interactions with biological targets .

The chemical behavior of (2E)-3-phenyl-N-(quinolin-8-yl)prop-2-enamide can be analyzed through various types of reactions, including:

  • Nucleophilic Addition: The double bond in the prop-2-enamide can undergo nucleophilic attack, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
  • Electrophilic Substitution: The aromatic phenyl and quinoline rings can participate in electrophilic substitution reactions, allowing for modifications that can enhance biological activity.
  • Dehydrohalogenation: If halogenated derivatives are synthesized, these can undergo elimination reactions to form alkenes or other unsaturated compounds

    Research indicates that (2E)-3-phenyl-N-(quinolin-8-yl)prop-2-enamide exhibits notable biological activities, particularly as an inhibitor in various enzymatic pathways. Its structural components suggest potential interactions with targets involved in cancer and infectious disease pathways. For instance, compounds with similar structures have shown promise as inhibitors of cyclin-dependent kinases, which play crucial roles in cell cycle regulation .

Several synthetic routes have been proposed for the preparation of (2E)-3-phenyl-N-(quinolin-8-yl)prop-2-enamide:

  • Condensation Reactions: Typically, this compound can be synthesized through a condensation reaction between quinoline derivatives and appropriate phenyl-substituted acrylamides.
  • Amination: The introduction of the quinoline moiety can be achieved via amination of a suitable precursor, followed by subsequent reactions to form the desired prop-2-enamide structure.
  • Cross-Coupling Techniques: Advanced synthetic methods may involve cross-coupling reactions using palladium or nickel catalysts to form carbon-carbon bonds between aryl groups and the propene framework .

(2E)-3-phenyl-N-(quinolin-8-yl)prop-2-enamide has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound in drug development for cancer therapies or antimicrobial agents.
  • Chemical Research: It may be utilized as a tool compound in chemical biology to explore enzyme inhibition and protein interactions.
  • Material Science: Its unique properties could be harnessed in developing new materials with specific electronic or optical characteristics .

Interaction studies involving (2E)-3-phenyl-N-(quinolin-8-yl)prop-2-enamide focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Studies may reveal how this compound inhibits specific enzymes related to cancer progression or microbial resistance.
  • Receptor Binding: Investigations into its interaction with cellular receptors could elucidate mechanisms of action and therapeutic potential.
  • Molecular Docking Simulations: Computational studies can predict binding modes and affinities, providing insights into optimizing its structure for enhanced efficacy .

Several compounds exhibit structural similarities to (2E)-3-phenyl-N-(quinolin-8-yl)prop-2-enamide, which allows for comparative analysis:

Compound NameMolecular FormulaKey Features
3-phenyl-N-pyridin-3-ylprop-2-enamideC14H12N2OC_{14}H_{12}N_{2}OContains a pyridine instead of quinoline; potential differences in biological activity.
4-(4-fluorophenyl)-N-(quinolin-8-yl)butanamideC17H16FN2C_{17}H_{16}FN_{2}Similar quinoline structure; fluorine substitution may alter reactivity and selectivity .
N-(pyridin-4-yl)-3-(trifluoromethyl)prop-2-enamideC13H10F3NC_{13}H_{10}F_{3}NTrifluoromethyl group introduces unique electronic properties affecting binding interactions .

The uniqueness of (2E)-3-phenyl-N-(quinolin-8-yl)prop-2-enamide lies in its specific combination of phenyl and quinoline moieties, which may confer distinct pharmacological profiles compared to these similar compounds.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

274.110613074 g/mol

Monoisotopic Mass

274.110613074 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-15

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